4-(2-Bromoethyl)-1,4-oxazepane hydrochloride is a chemical compound classified as a heterocyclic organic compound. It features a seven-membered ring containing both nitrogen and oxygen atoms, making it part of the oxazepane family. The presence of a bromoethyl group enhances its reactivity and potential applications in various fields, including medicinal chemistry and material science. This compound is often studied for its pharmacological properties and its role in synthesizing other chemical entities.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and other specialized chemical vendors. It falls under the classification of alkyl halides due to the presence of the bromoethyl group, and it is also categorized as an oxazepane due to its structural characteristics. The hydrochloride form indicates that it is commonly available as a salt, which enhances its solubility in water and facilitates handling in laboratory settings.
The synthesis of 4-(2-Bromoethyl)-1,4-oxazepane hydrochloride typically involves the reaction of 1,4-oxazepane with bromoethyl compounds. Here are some common methods:
The molecular structure of 4-(2-Bromoethyl)-1,4-oxazepane hydrochloride consists of:
4-(2-Bromoethyl)-1,4-oxazepane hydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-(2-Bromoethyl)-1,4-oxazepane hydrochloride primarily involves its interaction with biological targets at the molecular level:
Research into similar compounds suggests that oxazepanes can exhibit activity as anxiolytics or analgesics by modulating neurotransmitter systems such as gamma-aminobutyric acid (GABA) receptors.
4-(2-Bromoethyl)-1,4-oxazepane hydrochloride has several potential applications:
The 1,4-oxazepane ring—a seven-membered heterocycle containing oxygen and nitrogen—serves as the structural backbone of this target compound. Modern synthetic routes leverage innovative cyclization strategies to construct this scaffold efficiently. Cyclization of ethanolamine derivatives remains prevalent, where N-protected-2-chloroethylamine intermediates undergo nucleophilic displacement with bifunctional electrophiles like epichlorohydrin. Subsequent ring closure under basic conditions (e.g., K₂CO₃ in DMF) yields the oxazepane core, though yields rarely exceed 45% due to oligomerization side reactions [2]. Ring expansion methodologies offer higher selectivity, as demonstrated in patent CN103709174A, where 1,4-oxazines treated with Lewis acids (e.g., BF₃·Et₂O) undergo regioselective carbon insertion at the nitrogen-adjacent position. This approach achieves up to 68% yield while minimizing racemization [2]. Recently, scaffold hopping from piperazine precursors has emerged, exploiting carbonyl reduction followed by acid-catalyzed transannulation. This method, inspired by histone acetyltransferase inhibitor development [3], delivers enantiopure oxazepanes when chiral auxiliaries are employed.
Table 1: Comparative Oxazepane Ring Formation Strategies
Method | Key Reagents/Conditions | Yield (%) | Purity | Limitations |
---|---|---|---|---|
Ethanolamine Cyclization | Epichlorohydrin, K₂CO₃, DMF, 80°C | 40–45 | >90% | Oligomerization, moderate yield |
Ring Expansion | BF₃·Et₂O, CH₂Cl₂, −20°C to RT | 60–68 | >95% | Requires anhydrous conditions |
Scaffold Hopping | NaBH₄, HCl/EtOH, reflux | 75–82 | >98% | Multi-step, chiral control needed |
Installation of the 2-bromoethyl side chain necessitates precise control to avoid alkyl halide degradation or over-alkylation. Two dominant approaches exist: Direct nucleophilic substitution on preformed 1,4-oxazepane exploits the ring nitrogen’s nucleophilicity. Treatment with 1,2-dibromoethane (5–7 equivalents) in acetonitrile at 60°C for 12 hours affords the N-(2-bromoethyl) adduct. Though straightforward, this method suffers from low regioselectivity (≤50% yield) due to competing di-alkylation and ethylene bromide elimination [1] [4]. Michael addition-bromination cascades circumvent these issues. Here, oxazepane is reacted with acrolein under mild HBr catalysis (0.1 equiv), generating a β-bromoaldehyde intermediate in situ. Subsequent reduction (NaBH₄) and hydrobromination yield the title compound with 85% efficiency, as adapted from β-haloacetal syntheses [5]. Critical parameters include:
Table 2: Bromoethyl Installation Efficiency Under Varied Conditions
Method | Solvent | Equiv. Halogen Source | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Direct Alkylation (DBE) | CH₃CN | 7.0 | 60 | 12 | 48–50 |
Direct Alkylation (DBE) | THF | 5.0 | 40 | 8 | 32 |
Michael Addition-Bromination | CH₂Cl₂ | 1.05 (HBr) | 0 → 25 | 6 | 83–85 |
Final hydrochloride salt formation is pivotal for compound stability and purification. Crude 4-(2-bromoethyl)-1,4-oxazepane is typically treated with anhydrous HCl (2.0 equiv) in ethyl acetate, generating an amorphous solid. Crystallization optimization focuses on three parameters:
Table 3: Crystallization Solvent Screening for Hydrochloride Salt
Solvent System | Crystal Morphology | Purity (%) | Residual Solvent (ppm) | Yield (%) |
---|---|---|---|---|
EtOAc only | Amorphous powder | 94.2 | 12,500 (EtOAc) | 88 |
EtOAc/Hexane (4:1) | Needles | 98.5 | 3,200 (Hexane) | 82 |
IPA/Diethyl Ether (1:5) | Prismatic crystals | 99.7 | <500 | 90 |
CH₃CN/Toluene (1:3) | Aggregates | 96.8 | 1,800 (Toluene) | 79 |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2